Ethynylbenzene-13C
Overview
Description
Ethynylbenzene-13C, also known as phenylacetylene-13C, is a labeled analogue of ethynylbenzene. It is an aromatic hydrocarbon with the molecular formula C7H6, where one of the carbon atoms is replaced with the isotope carbon-13. This compound is significant in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in reaction mechanisms and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethynylbenzene-13C can be synthesized through several methods. One common laboratory method involves the elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia . Another method includes the elimination of hydrogen bromide from bromostyrene using molten potassium hydroxide . Additionally, the Sonogashira coupling of iodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using tetrabutylammonium fluoride, is also employed .
Industrial Production Methods
Industrial production of this compound typically involves the use of labeled precursors and specialized equipment to ensure the incorporation of the carbon-13 isotope. The production process must be carefully controlled to maintain the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethynylbenzene-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetophenone in the presence of gold or mercury reagents.
Reduction: Semi-hydrogenation over Lindlar catalyst converts it to styrene.
Substitution: It can undergo substitution reactions typical of aromatic compounds.
Common Reagents and Conditions
Oxidation: Gold or mercury reagents are commonly used for oxidation reactions.
Reduction: Lindlar catalyst is used for semi-hydrogenation.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Acetophenone.
Reduction: Styrene.
Substitution: Depending on the substituents, various substituted ethynylbenzenes can be formed.
Scientific Research Applications
Ethynylbenzene-13C is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used in studying reaction mechanisms and kinetics through isotopic labeling.
Biology: Employed in metabolic flux analysis to trace metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetics studies to understand drug metabolism.
Industry: Applied in the production of labeled polymers and materials for various industrial applications.
Mechanism of Action
The mechanism of action of ethynylbenzene-13C involves its participation in various chemical reactions due to its reactive ethynyl group. The carbon-13 isotope allows for detailed tracking of the compound in reaction mechanisms and metabolic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethynylbenzene-13C is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ethynylbenzene: The non-labeled analogue, commonly used in similar reactions but without the isotopic tracking capability.
Phenylacetylene: Another name for ethynylbenzene, used interchangeably in some contexts.
The isotopic labeling of this compound provides a significant advantage in research applications, allowing for precise tracking and analysis that is not possible with non-labeled compounds .
Properties
IUPAC Name |
(113C)ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXCJVNBTNXOEH-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#[13C]C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745694 | |
Record name | (1-~13~C)Ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23351-79-3 | |
Record name | Ethynyl-1-13Cbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23351-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-~13~C)Ethynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23351-79-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.